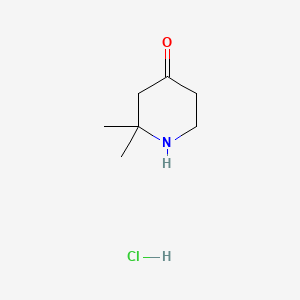![molecular formula C12H10BFO2 B577498 (2-Fluor-[1,1'-Biphenyl]-3-yl)boronsäure CAS No. 1218790-57-8](/img/structure/B577498.png)
(2-Fluor-[1,1'-Biphenyl]-3-yl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorobiphenyl-3-boronic acid is a chemical compound with the CAS Number: 1218790-57-8 . It has a molecular weight of 216.02 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-fluoro [1,1’-biphenyl]-3-ylboronic acid . The InChI code for the compound is 1S/C12H10BFO2/c14-12-10 (9-5-2-1-3-6-9)7-4-8-11 (12)13 (15)16/h1-8,15-16H .Chemical Reactions Analysis
2-Fluorophenylboronic acid is used in Rh-catalyzed enantioselective addition reactions, and Rhodium and Palladium-catalyzed substitution reactions .Physical And Chemical Properties Analysis
2-Fluorobiphenyl-3-boronic acid is a white to light yellow crystalline powder . It has a melting point of 101-110 °C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura (SM)-Kupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kreuzkupplung von Aryl- oder Vinylboronsäuren mit Aryl- oder Vinylhalogeniden unter Verwendung eines Palladiumkatalysators. Die breite Anwendung der SM-Kupplung ergibt sich aus ihren milden Reaktionsbedingungen, der Toleranz gegenüber funktionellen Gruppen und der umweltfreundlichen Natur von Organobor-Reagenzien. In diesem Zusammenhang dient (2-Fluor-[1,1’-Biphenyl]-3-yl)boronsäure als wertvolles Reagenz zur Konstruktion komplexer organischer Moleküle .
Fluoreszierende Sensoren
Boronsäuren können reversible cyclische Boronsäureester mit cis-Diolen bilden. Basierend auf diesem Prinzip haben Forscher fluoreszierende Sensoren unter Verwendung von Boronsäurederivaten entwickelt. Diese Sensoren detektieren Analyten wie Blutglukosekonzentrationen, ionische Verbindungen, Wasserstoffperoxid (H2O2) und Katecholamine. Darüber hinaus spielen Boronsäure-funktionalisierte Hydrogele eine entscheidende Rolle in selbstgesteuerten Insulin-freisetzenden Geräten .
Säurekatalyse
Boronsäuren nehmen an säurekatalysierten Reaktionen teil. Ihre Stabilität und ihre ungiftige Natur machen sie für verschiedene synthetische Prozesse geeignet, einschließlich der asymmetrischen Synthese von Aminosäuren und der Hydroborierung .
Arylierungsreaktionen
(2-Fluor-[1,1’-Biphenyl]-3-yl)boronsäure kann in ortsspezifischen Suzuki-Miyaura-Arylierungsreaktionen verwendet werden. Diese Reaktionen ermöglichen die Einführung von Arylgruppen an bestimmten Positionen in organischen Molekülen .
Biochemische Werkzeuge
Boronsäuren finden Anwendungen als biochemische Werkzeuge. Sie werden für die Tumorzellbildgebung, Enzymhemmungsuntersuchungen und Medikamentenverabreichungssysteme verwendet .
Polymerelektrolyte
Die Herstellung von Phenylboronsäure-Catechol-Estern unter Verwendung von Boronsäuren trägt zur Entwicklung vielversprechender Anionenrezeptoren für Polymerelektrolyte bei .
Safety and Hazards
The safety data sheet suggests avoiding dust formation and breathing vapors, mist, or gas. In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Eigenschaften
IUPAC Name |
(2-fluoro-3-phenylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,15-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUZUMHBJXPCRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2=CC=CC=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681604 |
Source


|
| Record name | (2-Fluoro[1,1'-biphenyl]-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-57-8 |
Source


|
| Record name | (2-Fluoro[1,1'-biphenyl]-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorobiphenyl-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B577417.png)
![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)











